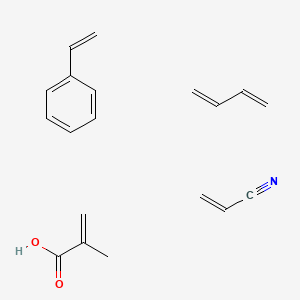
Buta-1,3-diene;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, ethenylbenzene and 2-propenenitrile is a complex polymer known for its versatile applications in various industries. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing unique properties to the final material. The combination of 2-propenoic acid, 2-methyl-, 1,3-butadiene, ethenylbenzene, and 2-propenenitrile results in a polymer with enhanced mechanical strength, chemical resistance, and thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, 2-methyl-, polymer with 1,3-butadiene, ethenylbenzene and 2-propenenitrile typically involves free radical polymerization. This process is initiated by free radicals, which can be generated through thermal decomposition of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The polymerization reaction is carried out in a solvent, often toluene or benzene, under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. These processes involve the continuous addition of monomers and initiators into a reactor, where the polymerization takes place. The reaction conditions, such as temperature, pressure, and monomer ratios, are carefully monitored and controlled to achieve consistent product quality. The resulting polymer is then purified, typically through precipitation or solvent extraction, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, ethenylbenzene and 2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction introduces oxygen-containing functional groups into the polymer, enhancing its hydrophilicity and adhesion properties.
Reduction: Reduction reactions, although less common, can be performed using reducing agents like lithium aluminum hydride. These reactions can modify the polymer’s chemical structure and properties.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of reduced polymer chains with altered properties.
Substitution: Formation of halogenated or alkylated polymer derivatives.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, ethenylbenzene and 2-propenenitrile has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites. Its unique properties make it suitable for developing high-performance coatings, adhesives, and sealants.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems
Medicine: Investigated for use in tissue engineering and regenerative medicine. Its ability to form hydrogels and scaffolds supports cell growth and tissue regeneration.
Industry: Utilized in the production of automotive parts, electrical components, and packaging materials
Mechanism of Action
The mechanism by which 2-propenoic acid, 2-methyl-, polymer with 1,3-butadiene, ethenylbenzene and 2-propenenitrile exerts its effects is primarily through its chemical structure and interactions with other materials. The polymer’s molecular targets and pathways include:
Molecular Interactions: The polymer chains interact with each other and with other materials through van der Waals forces, hydrogen bonding, and covalent bonding. These interactions contribute to the polymer’s mechanical strength and stability.
Chemical Reactivity: The presence of reactive functional groups on the polymer chain allows for further chemical modifications and functionalization. This reactivity is harnessed in various applications to tailor the polymer’s properties.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene and ethenylbenzene: Similar in composition but lacks the 2-propenenitrile component, resulting in different properties.
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, butyl 2-propenoate and ethenylbenzene: Contains an additional butyl 2-propenoate monomer, which alters its chemical and physical properties.
Acrylic acid, polymer with acrylonitrile, 1,3-butadiene and styrene: A related copolymer with different monomer ratios and properties.
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, ethenylbenzene and 2-propenenitrile is unique due to the presence of 2-propenenitrile, which imparts enhanced chemical resistance and mechanical strength. This makes it particularly suitable for applications requiring high durability and stability under harsh conditions.
Properties
CAS No. |
25214-09-9 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
buta-1,3-diene;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C4H6O2.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;1-3-4-2;1-2-3-4/h2-7H,1H2;1H2,2H3,(H,5,6);3-4H,1-2H2;2H,1H2 |
InChI Key |
VZIBAPMSKYQDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |
Related CAS |
25214-09-9 111930-32-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


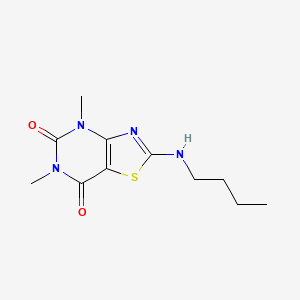
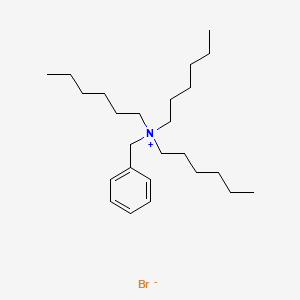
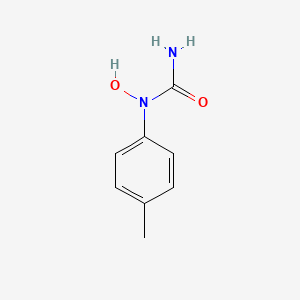
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
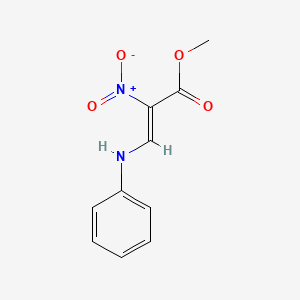
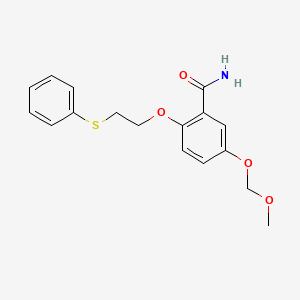
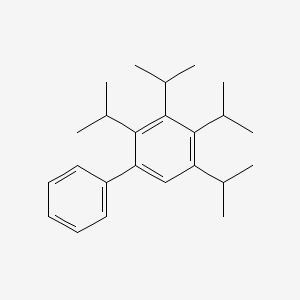
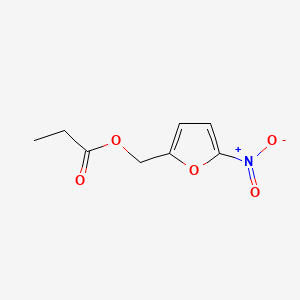
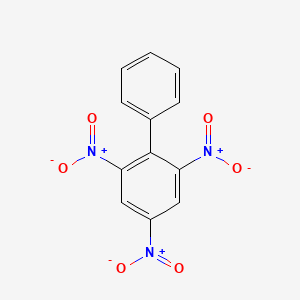

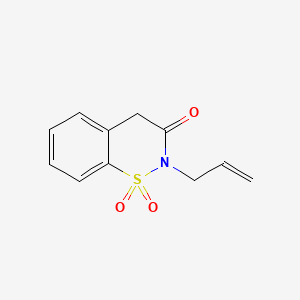
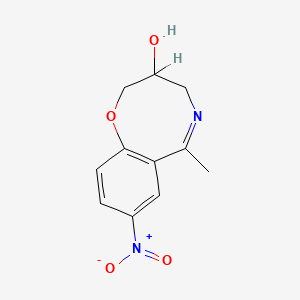
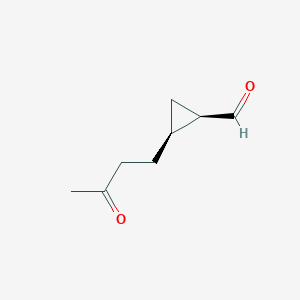
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
